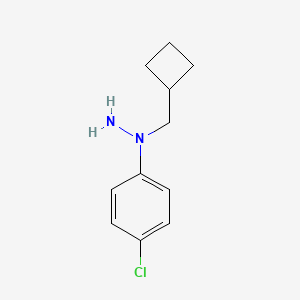

1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine

Description

1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine is a hydrazine derivative featuring a 4-chlorophenyl group and a cyclobutylmethyl substituent. Hydrazines are versatile intermediates in medicinal chemistry, often serving as precursors for heterocyclic compounds with biological relevance. The 4-chlorophenyl moiety enhances lipophilicity and metabolic stability, while the cyclobutylmethyl group introduces steric and conformational constraints that may influence binding to biological targets.

Properties

Molecular Formula |

C11H15ClN2 |

|---|---|

Molecular Weight |

210.70 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-1-(cyclobutylmethyl)hydrazine |

InChI |

InChI=1S/C11H15ClN2/c12-10-4-6-11(7-5-10)14(13)8-9-2-1-3-9/h4-7,9H,1-3,8,13H2 |

InChI Key |

BVYKNPXXWQSEBT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CN(C2=CC=C(C=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine typically involves the reaction of 4-chlorobenzaldehyde with cyclobutylmethylhydrazine under acidic or basic conditions. The reaction may proceed through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired hydrazine compound.

Industrial Production Methods

Industrial production methods for hydrazines often involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-chlorophenyl)-1-(cyclobutylmethyl)hydrazine with structurally related hydrazine derivatives, focusing on synthesis, physical properties, and biological activities.

Table 1: Structural and Functional Comparison of Hydrazine Derivatives

Key Findings

Structural Impact on Activity: Cyclobutylmethyl vs. Cyclic substituents are associated with improved metabolic stability in drug design . Aromatic vs. Heterocyclic Cores: Derivatives with thiazole () or pyrazolo-pyrimidine () cores exhibit higher anticancer activity than simple hydrazines, suggesting that the target compound may require functionalization for therapeutic relevance.

Synthesis Methods :

- Solvent-free ball-mill synthesis (used for 1-(4-chlorophenyl)pyrazolidin-3-one in ) could be adapted for the target compound, improving yield and reducing waste.

- Condensation reactions with hydrazine hydrate () are common for chlorophenyl hydrazines, but steric hindrance from cyclobutylmethyl may require optimized conditions.

Biological Activities: Antiplatelet/Anticancer Activity: Indole-hydrazones with 4-chlorophenyl groups (e.g., compound 2b in ) show antiplatelet effects (IC₅₀ ~10 µM), while thiazole derivatives () inhibit breast cancer cell proliferation.

Physical Properties :

Biological Activity

1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine is a compound that belongs to the hydrazine class, known for its diverse biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant research findings.

1. Overview of Hydrazines

Hydrazines, characterized by the functional group -NH-NH2, are known for their varied pharmacological properties. They exhibit activities such as antimicrobial , anti-inflammatory , anticonvulsant , and anticancer effects . The structural features of hydrazines contribute to their biological efficacy, making them important in medicinal chemistry.

2. Synthesis of 1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine

The synthesis of 1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine typically involves the reaction of cyclobutylmethyl chloride with 4-chlorophenylhydrazine. This reaction can be performed under basic conditions to facilitate the formation of the hydrazine bond.

3.1 Antimicrobial Activity

Hydrazones, including derivatives of 1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine, have shown promising antimicrobial properties. Studies indicate that hydrazone compounds can inhibit a range of bacterial and fungal strains. For instance, a study highlighted that compounds similar to hydrazones exhibited significant inhibition against strains such as Escherichia coli and Staphylococcus aureus at varying concentrations .

3.2 Anti-inflammatory Effects

Research has demonstrated that certain hydrazone derivatives possess anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for these compounds indicate their potential effectiveness in reducing inflammation. For example, some derivatives showed IC50 values comparable to established anti-inflammatory drugs like diclofenac .

3.3 Anticancer Properties

The anticancer potential of hydrazines has been explored in various studies. The compound's ability to induce apoptosis in cancer cells has been linked to its structural characteristics, which allow it to interact with cellular targets effectively. A review on hydrazones reported their capability to inhibit tumor growth in vitro and in vivo models .

4. Case Studies

Case Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial activity of synthesized hydrazone derivatives against multiple pathogens. The results indicated that certain derivatives showed over 70% inhibition against Bacillus subtilis and Candida albicans at concentrations as low as 25 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory effects, a series of hydrazone derivatives were tested for COX-2 inhibition using an enzyme assay. Compounds demonstrated significant inhibition with selectivity indexes indicating a preference for COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs.

5. Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.